2'-Hydroxy-2-méthoxychalcone

Vue d'ensemble

Description

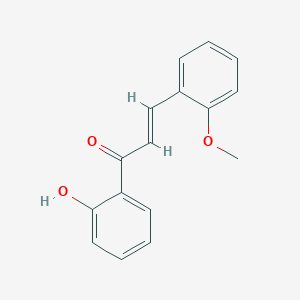

2’-Hydroxy-2-methoxychalcone is a chemical compound with the empirical formula C16H14O3 . It belongs to the class of chalcones, which are phenolic compounds that form one of the largest groups of bioactive natural products .

Synthesis Analysis

Chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . For instance, 2’-Hydroxy-4,4’,6’-trimethoxychalcone was synthesized by mixing 2’-hydroxy-4’,6’-dimethoxyacetophenone with sodium hydride .Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-2-methoxychalcone consists of two aromatic rings linked through a three-carbon alkenone unit . The molecular weight is 254.28 g/mol .Chemical Reactions Analysis

Chalcones, including 2’-Hydroxy-2-methoxychalcone, are known to interact with various biomolecules and possess cytoprotective and modulatory properties . They are also known to undergo reactions such as hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Hydroxy-2-methoxychalcone include a density of 1.2±0.1 g/cm3, boiling point of 430.6±45.0 °C at 760 mmHg, and vapour pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique

Propriétés anti-inflammatoires et anticancéreuses

Les chalcones, y compris la 2'-hydroxy-2-méthoxychalcone, ont été étudiées pour leur capacité à moduler l'inflammation et le cancer par la suppression de la signalisation NF-κB .

Effets anti-mélanogéniques

Les dérivés de la 2'-hydroxychalcone ont montré un potentiel dans la réduction de la mélanogenèse, qui est le processus de production de mélanine dans la peau .

Accumulation d'espèces réactives de l'oxygène

Ce composé a été observé pour provoquer l'accumulation d'espèces réactives de l'oxygène dans les cellules HepG2, ce qui peut être significatif dans les études liées au stress oxydatif .

Catalyse du fer dans la génération de radicaux

La recherche a exploré le rôle des 2'-hydroxy-chalcones dans la catalyse de la génération de radicaux hydroxyle due au fer libéré des cellules endommagées .

Hydrogénation régiosélective

Des études ont montré des conversions élevées de substrats de méthoxychalcone, y compris la this compound, dans des cultures bactériennes spécifiques, indiquant des applications biotechnologiques potentielles .

Constituants des plantes médicinales

Les chalcones sont identifiées comme des constituants dans diverses plantes médicinales, ce qui suggère leur importance en pharmacognostie et en chimie des produits naturels .

Mécanisme D'action

Target of Action

2’-Hydroxy-2-methoxychalcone, a synthetic chalcone, has been found to exhibit antimicrobial activity . It is also known to have anti-inflammatory properties, with the ability to inhibit COX-1 and COX-2 enzymes .

Mode of Action

The compound interacts with its targets, primarily the COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by 2’-Hydroxy-2-methoxychalcone is the cyclooxygenase pathway . By inhibiting the COX-1 and COX-2 enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins . This results in a reduction of inflammation and pain.

Result of Action

The primary result of the action of 2’-Hydroxy-2-methoxychalcone is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can alleviate symptoms of inflammation, such as pain and swelling .

Safety and Hazards

Orientations Futures

The unique chemical structural features of chalcones have inspired the synthesis of numerous chalcone derivatives, including 2’-Hydroxy-2-methoxychalcone . These synthetic analogs often possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity . This suggests a promising future direction for new drug discovery .

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTIPKTZVAKPOX-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42220-77-9 | |

| Record name | 2'-Hydroxy-2-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

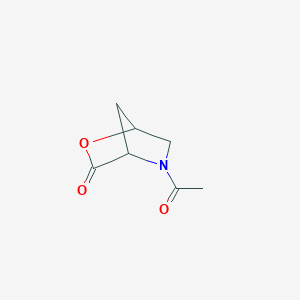

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B1637865.png)

![(3R,5S)-4-[(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1637898.png)